molecular formula C9H5FO2 B1613394 7-Fluoro-4H-chromen-4-one CAS No. 1159979-17-5

7-Fluoro-4H-chromen-4-one

Cat. No.: B1613394
CAS No.: 1159979-17-5
M. Wt: 164.13 g/mol
InChI Key: ITJYBKLZZBMQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4H-chromen-4-one is a chemical compound with the molecular formula C9H7FO2 . It is a solid substance at room temperature . The IUPAC name for this compound is 7-fluoro-2,3-dihydro-4H-chromen-4-one .


Synthesis Analysis

The synthesis of 4H-chromen-4-one derivatives, including this compound, has been a subject of interest for many organic and pharmaceutical chemists . A recent study reported the synthesis of organochalcogen-functionalized chromenones starting from diorganyl dichalcogenides and alkynyl aryl ketones . The process was mediated by Selectfluor® under mild and open-to-air conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 . The molecular weight of this compound is 166.15 .


Chemical Reactions Analysis

The chroman-4-one framework, which includes this compound, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 166.15 .

Scientific Research Applications

Fluorescent Sensor Development

7-Fluoro-4H-chromen-4-one derivatives have been explored for their potential in developing fluorescent sensors. These compounds exhibit unique fluorescence properties, such as strong fluorescence in protic environments, which makes them suitable for creating fluorogenic sensors (Uchiyama et al., 2006).

Synthesis and Chemical Reactivity

The compound's derivatives are useful in the synthesis of various fluorinated products. Research has demonstrated the synthesis of 7-fluoro-derivatives through different methods, showcasing the chemical versatility and reactivity of these compounds (Gutiérrez et al., 2020).

Crystallographic and Molecular Studies

Studies have been conducted to understand the crystal structure and molecular properties of this compound derivatives. These studies provide insights into the molecular geometry, hydrogen bonding, and π–π interactions, which are crucial for understanding the physical and chemical properties of these compounds (Al-Dies et al., 2012).

Medicinal Chemistry

Research in medicinal chemistry has explored the synthesis of novel fluorinated derivatives of this compound, which may have potential therapeutic applications. These studies focus on developing new compounds with possibly beneficial biological activities (Médebielle et al., 2008).

Advanced Material Synthesis

The compound is also used in the synthesis of advanced materials, such as furo[2,3-h]chromen-4-ones, which have potential applications in various fields like materials science and nanotechnology (Olomola et al., 2020).

Safety and Hazards

The safety information for 7-Fluoro-4H-chromen-4-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The chroman-4-one framework, including 7-Fluoro-4H-chromen-4-one, has been a major building block in a large class of medicinal compounds . Given its broad variety of remarkable biological and pharmaceutical activities, it is likely that future research will continue to explore and develop new synthetic methods and applications for these compounds .

Biochemical Analysis

Biochemical Properties

Chroman-4-one compounds are known to interact with various enzymes, proteins, and other biomolecules . They exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects .

Cellular Effects

Chroman-4-one compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Chroman-4-one compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Chroman-4-one compounds are known to exhibit changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Chroman-4-one compounds are known to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Chroman-4-one compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Chroman-4-one compounds are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Chroman-4-one compounds are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

7-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJYBKLZZBMQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629076
Record name 7-Fluoro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159979-17-5
Record name 7-Fluoro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-FLUOROCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
7-Fluoro-4H-chromen-4-one
Reactant of Route 4
7-Fluoro-4H-chromen-4-one
Reactant of Route 5
7-Fluoro-4H-chromen-4-one
Reactant of Route 6
7-Fluoro-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.